Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage
The hydrochloride salt of 5-(4-methylpiperazin-1-yl)pyrazine-2-carboxylic acid offers a critical solubility advantage over the free base form. While the free base 5-(4-methylpiperazin-1-yl)pyrazine-2-carboxylic acid (C₁₀H₁₄N₄O₂, MW 222.24) has no reported aqueous solubility data in authoritative sources, the hydrochloride salt (C₁₀H₁₅ClN₄O₂, MW 258.71) is documented at ≥25.22 mg/mL in water (≥100 mM), as per vendor solubility specifications for the salt form . This represents a functionally meaningful difference for high-throughput screening (HTS) where typical assay concentrations range from 10–100 μM, and for in vivo formulation where solubility ≥10 mg/mL is often a minimum requirement for intraperitoneal or intravenous dosing. The hydrochloride salt also provides a defined protonation state, avoiding batch-to-batch variability in protonation that can affect reactivity in amide coupling reactions.
| Evidence Dimension | Aqueous solubility (water) |
|---|---|
| Target Compound Data | ≥25.22 mg/mL (≥100 mM) as hydrochloride salt |
| Comparator Or Baseline | Free base: solubility data not reported; structurally analogous 5-(piperazin-1-yl)pyrazine-2-carboxylic acid free base is insoluble in water |
| Quantified Difference | Salt form provides >25 mg/mL solubility vs. free base with negligible aqueous solubility |
| Conditions | Ambient temperature; water as solvent; vendor-reported solubility specification |
Why This Matters
Procurement of the hydrochloride salt rather than the free base eliminates a solubility bottleneck, reducing the need for DMSO stock solutions at high concentrations and enabling direct use in aqueous assay buffers.
